1-Tosylazetidin-3-one
Overview
Description
Synthesis Analysis
The synthesis of 1-Tosylazetidin-3-one and its derivatives has been explored through various methodologies. One method involves the reaction of 1-t-butylazetidinyl-3 tosylate with ammonia, primary and secondary amines, and mercaptans to prepare 3-amino and 3-mercapto-azetidine derivatives. However, compounds with higher acidity, such as thiobenzoic acid, led to ring cleavage (Chen, Kato, & Ohta, 1968).
Molecular Structure Analysis
The structure of azetidine derivatives has been a subject of study, with N-tosyl-2-ethylazetidin-3-one being analyzed through x-ray diffraction analysis. This analysis revealed that the four-membered ring exhibits a certain degree of strain, with specific attention given to the torsional angles and inflection points that impact the molecule's reactivity and interactions (Aliev, Atovmyan, Sipyagin, Kartsev, & Dobrokhotova, 1987).
Chemical Reactions and Properties
1-Tosylazetidin-3-one undergoes various chemical reactions that highlight its reactivity and potential for further functionalization. The gold(I)-catalyzed cyclization/nucleophilic substitution of 1-(N-sulfonylazetidin-2-yl) ynones into N-sulfonylpyrrolin-4-ones demonstrates the versatility of azetidine derivatives in synthesizing complex heterocyclic structures. This reaction showcases the compound's ability to participate in nucleophilic substitution and cyclization reactions, leading to the formation of polysubstituted pyrrolin-4-ones (Miaskiewicz, Weibel, Pale, & Blanc, 2016).
Scientific Research Applications
Synthesis and Derivatives : The synthesis of 1-tosylazetidin-3-one and its derivatives has been explored, with studies detailing methods for creating functional derivatives of azetidines, including 1-tosylazetidin-3-one (Chen, Sanjiki, Kato, & Ohta, 1967).
Reactivity in Heterocyclization Reactions : Research has investigated the reactivity of N-tosylazetidin-3-one in heterocyclization reactions. These studies provide insights into the chemical behavior of 1-tosylazetidin-3-one and its potential use in the synthesis of complex organic molecules (Ungureanu, Klotz, Schoenfelder, & Mann, 2001).
Antitumor Agents : A series of 3-phenoxy-1,4-diarylazetidin-2-ones, which includes derivatives of 1-tosylazetidin-3-one, were investigated for their antiproliferative properties, particularly against cancer cells. These compounds have shown potential as tubulin-targeting antitumor agents, highlighting the therapeutic applications of 1-tosylazetidin-3-one derivatives (Greene et al., 2016).
Intermediates in Organic Synthesis : 1-Tosylazetidin-3-one has been used as an intermediate in the generation and trapping of reactive intermediates, such as vinylidenecarbenes, which are important in various synthetic applications (Marchand, Ramanaiah, Bott, Gilbert, & Kirschner, 1996).
Efficient Synthesis Processes : Improved methods for synthesizing compounds related to 1-tosylazetidin-3-one, such as 3-amino-1-benzhydrylazetidine, have been developed, contributing to the efficient production of these compounds (Li, Witt, Brandt, & Whritenour, 2006).
Safety And Hazards
properties
IUPAC Name |
1-(4-methylphenyl)sulfonylazetidin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(12)7-11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVBXEVVGIQJOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tosylazetidin-3-one | |
CAS RN |
76543-27-6 | |
Record name | 76543-27-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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